

2-Cyano-4-nitropyridine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

Cat. No.: B099601

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring, render it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the potential applications of **2-Cyano-4-nitropyridine** in drug discovery, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents. We will delve into its chemical properties, explore its utility as a synthetic intermediate, and present detailed experimental protocols for the synthesis and biological evaluation of its derivatives. Furthermore, we will examine the structure-activity relationships of these compounds and discuss their mechanisms of action, providing a solid foundation for the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Strategic Advantage of the 2-Cyano-4-nitropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of electron-withdrawing groups, such as the cyano and nitro moieties in **2-Cyano-4-nitropyridine**,

significantly modulates the reactivity and biological activity of the pyridine core. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity is a key asset for medicinal chemists, allowing for the facile introduction of various functional groups to explore chemical space and optimize pharmacological properties.

Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.^{[1][2]} The **2-Cyano-4-nitropyridine** scaffold, in particular, serves as a crucial starting material for a variety of bioactive compounds.^{[1][3]}

Physicochemical Properties and Synthesis

2-Cyano-4-nitropyridine is a yellow to pale yellow crystalline solid with a molecular formula of $C_6H_3N_3O_2$ and a molecular weight of 149.11 g/mol.^[4] It is slightly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^[5]

Table 1: Physicochemical Properties of **2-Cyano-4-nitropyridine**

Property	Value	Reference(s)
CAS Number	19235-88-2	^[4]
Molecular Formula	$C_6H_3N_3O_2$	^[4]
Molecular Weight	149.11 g/mol	^[4]
Appearance	Yellow to pale yellow crystalline solid	^[4]
Melting Point	70-74 °C	^[4]
Solubility	Slightly soluble in water; Soluble in DMSO, DMF	^[5]

The synthesis of **2-Cyano-4-nitropyridine** can be achieved through several methods, with a common approach involving the reaction of 4-nitropyridine N-oxide with a cyanide source.^[4]

Experimental Protocol: Synthesis of 2-Cyano-4-nitropyridine

A detailed synthesis procedure is as follows:

- A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.
- The mixture is then left to stand in a refrigerator overnight to allow for solidification.
- The resulting solid is dissolved in 50 ml of water.
- A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise with vigorous stirring under a nitrogen atmosphere at -7 to -8 °C.
- The reaction mixture is stirred at the same temperature for 7 hours.
- After standing at room temperature overnight, the precipitates are collected by filtration, washed with water, and dried.
- The crude product is recrystallized from isopropyl ether to yield yellow crystals of **2-Cyano-4-nitropyridine**.^[4]

Applications in Medicinal Chemistry

The **2-Cyano-4-nitropyridine** scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The cyano group can also be transformed into other functional moieties, providing numerous avenues for structural diversification.

Anticancer Agents

The cyanopyridine scaffold is a prominent feature in many anticancer agents.^[6] Derivatives of **2-Cyano-4-nitropyridine** have shown promise as potent cytotoxic agents against various cancer cell lines.

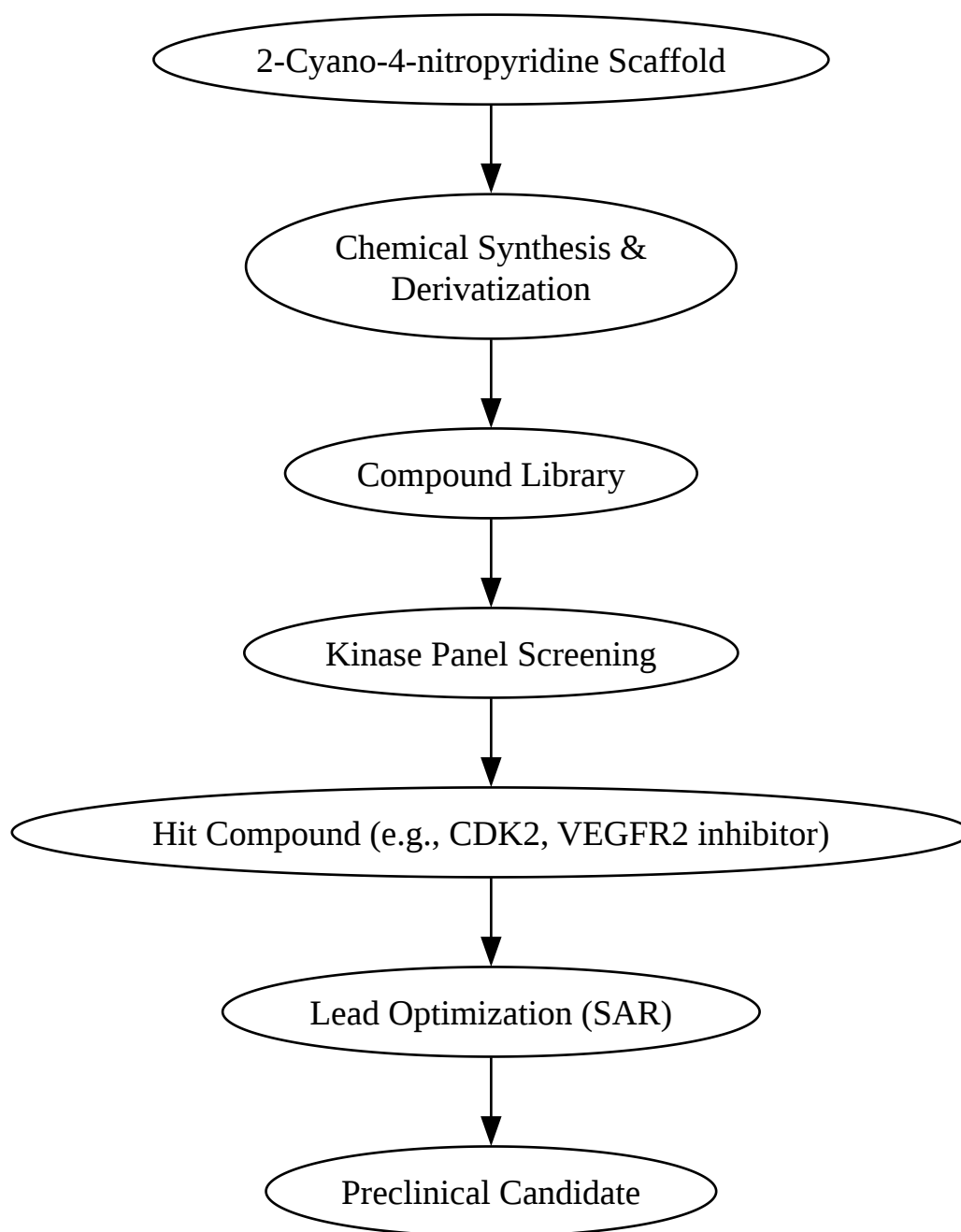
Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
4b	A-549 (Lung)	0.00803	[3]
4e	A-549 (Lung)	0.0095	[3]
5a	MCF-7 (Breast)	1.77	[6]
5e	MCF-7 (Breast)	1.39	[6]
6b	HepG2 (Liver)	2.68	[6]
5a	HepG2 (Liver)	2.71	[6]
7	Caco-2 (Colorectal)	7.83	[7]

Note: The compounds listed are derivatives of the broader cyanopyridine class, highlighting the potential of this scaffold. Specific IC₅₀ values for direct derivatives of **2-Cyano-4-nitropyridine** are an active area of research.

The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[1]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The 2-cyano group can form important hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.[11]



[Click to download full resolution via product page](#)

Caption: Workflow for developing kinase inhibitors from **2-Cyano-4-nitropyridine**.

Antimicrobial Agents

Cyanopyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

A general protocol for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Agents

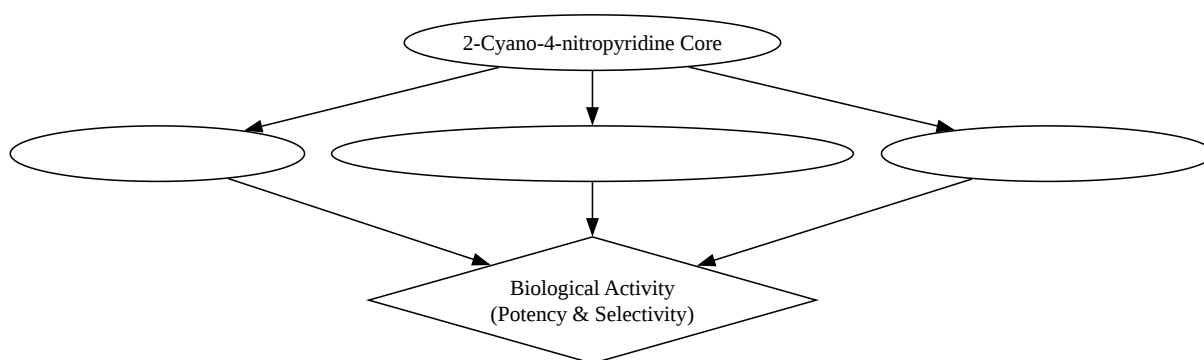
Certain cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties.^[3] The mechanism of action for these compounds may involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The biological activity of **2-Cyano-4-nitropyridine** derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. SAR studies have revealed several key insights:

- Substitution at the 4-position: The nitro group at the 4-position is a key feature, enhancing the electrophilicity of the ring. Its reduction to an amino group provides a handle for further derivatization, often leading to potent bioactive compounds.
- The 2-cyano group: The cyano group at the 2-position is crucial for the activity of many derivatives, particularly kinase inhibitors, where it can act as a hydrogen bond acceptor.^[11]

- Aromatic and heterocyclic substituents: The introduction of various aryl and heteroaryl moieties at different positions on the pyridine ring can significantly influence the potency and selectivity of the compounds. For example, in some anticancer derivatives, the presence of substituted phenyl rings enhances cytotoxic activity.[3]



[Click to download full resolution via product page](#)

Caption: Key areas for SAR exploration on the **2-Cyano-4-nitropyridine** scaffold.

Future Perspectives and Conclusion

2-Cyano-4-nitropyridine represents a privileged scaffold with significant potential in medicinal chemistry. Its inherent reactivity and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

- Expansion of the chemical space: The synthesis of novel libraries of **2-Cyano-4-nitropyridine** derivatives with diverse substituents.
- Target identification and validation: Elucidating the specific molecular targets of these compounds to understand their mechanisms of action.

- Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

In conclusion, the **2-Cyano-4-nitropyridine** scaffold holds immense promise for the discovery and development of new drugs to address a range of unmet medical needs. Its versatility and the proven track record of the broader cyanopyridine class in medicinal chemistry underscore its importance as a key building block for the next generation of therapeutics.

References

- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α -Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. *Acta Chimica Slovenica*, 56(3), 659-663.
- Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. *Biomedicine & Pharmacotherapy*, 65(5), 375-380.
- Raslan, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2197175.
- ResearchGate. (2024). IC50 (μ M) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.
- Raslan, M. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 38(1), 2197175.
- Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. *Archiv der Pharmazie*, 356(5), e2300067.
- Bayer CropScience S.A. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089A1.
- ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested Cell Lines.
- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. *Molecules*, 27(19), 6701.
- Robinson, I. M., & Janz, G. J. (1950). Preparation of 2-cyanopyridines. US2494204A.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. *ARKIVOC*, 2005(1), 137-142.
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. *Synthesis*, 2005(06), 993-997.

- Bayer CropScience S.A. (2007). Process for the preparation of 2-cyanopyridine derivatives. EP1746089B1.
- Apotex Pharmachem Inc. (2002). Synthesis of pharmaceutically useful pyridine derivatives. US6437139B1.
- American Cyanamid Company. (1951). Process of cyanation and nitriles produced thereby. US2991285A.
- Pipzine Chemicals. (n.d.). **2-Cyano-4-Nitropyridine**.
- Feng, D. M., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. *Journal of Medicinal Chemistry*, 58(13), 5438-5452.
- González-Vera, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. *International Journal of Molecular Sciences*, 24(7), 6599.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *RSC Medicinal Chemistry*, 15(6), 1545-1571.
- Thangavel, S., & Tegg, M. (2023). Tyrosine Kinase Inhibitors. In *StatPearls*. StatPearls Publishing.
- Ghosh, S., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. *Journal of Biomolecular Structure and Dynamics*, 40(9), 3899-3915.
- Al-Warhi, T., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. *ACS Omega*, 8(48), 45681-45719.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *RSC Medicinal Chemistry*, 15(6), 1545-1571.
- Singh, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. *Molecular and Cellular Biochemistry*, 478(5), 1149-1172.
- Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. *Pharmazie*, 54(3), 178-183.
- Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. *Frontiers in Chemistry*, 10, 898863.
- El-Gaby, M. S. A., et al. (2002). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. *ChemInform*, 33(32).
- Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. *Frontiers in Chemistry*, 10, 898863.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-CYANO-4-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Cyano-4-nitropyridine: A Versatile Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099601#potential-applications-of-2-cyano-4-nitropyridine-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com